molecular formula C13H14N2O3S B8270818 (4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d]pyrimidin-3-yl)-acetic acid methyl ester CAS No. 450376-42-8

(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d]pyrimidin-3-yl)-acetic acid methyl ester

Cat. No.: B8270818
CAS No.: 450376-42-8
M. Wt: 278.33 g/mol
InChI Key: JITSUDQGADZKNG-UHFFFAOYSA-N
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Description

“(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d]pyrimidin-3-yl)-acetic acid methyl ester” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines have been reported to possess a wide range of therapeutic properties such as antiviral, antioxidant, and antimalarial .


Synthesis Analysis

The synthesis of this compound involves a series of reactions starting from 4,5,6,7-tetrahydrobenzo[b]thiophene . This compound reacts with benzoylisothiocyanate to give a thiourea derivative. The thiourea derivative then undergoes cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .


Molecular Structure Analysis

The molecular structure of this compound is derived from the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core . It contains a sulfur atom in the five-membered ring and a pyrimidine ring fused with the thiophene ring .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the cyclization of the thiourea derivative to form the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative . This reaction is a key step in the synthesis of thieno[2,3-d]pyrimidine derivatives .

Future Directions

The future research directions for this compound could involve further exploration of its pharmacological activities and potential therapeutic applications. Given the wide range of activities exhibited by thieno[2,3-d]pyrimidines, this compound could be a promising candidate for drug development .

Properties

CAS No.

450376-42-8

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

methyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate

InChI

InChI=1S/C13H14N2O3S/c1-18-10(16)6-15-7-14-12-11(13(15)17)8-4-2-3-5-9(8)19-12/h7H,2-6H2,1H3

InChI Key

JITSUDQGADZKNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCCC3

Origin of Product

United States

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